(3-Bromo-5-(tert-butyl)phenyl)methanol
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Overview
Description
(3-Bromo-5-(tert-butyl)phenyl)methanol is an organic compound characterized by the presence of a bromine atom, a tert-butyl group, and a hydroxyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-5-(tert-butyl)phenyl)methanol typically involves the bromination of 5-(tert-butyl)phenylmethanol. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the reactivity of the bromine and prevent over-bromination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to ensure consistent production quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form (3-Bromo-5-(tert-butyl)phenyl)methane using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: (3-Bromo-5-(tert-butyl)phenyl)aldehyde or (3-Bromo-5-(tert-butyl)phenyl)ketone.
Reduction: (3-Bromo-5-(tert-butyl)phenyl)methane.
Substitution: Various substituted phenylmethanols depending on the nucleophile used.
Scientific Research Applications
(3-Bromo-5-(tert-butyl)phenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of biological pathways and enzyme interactions, particularly those involving brominated aromatic compounds.
Medicine: Research into potential pharmaceutical applications includes exploring its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of (3-Bromo-5-(tert-butyl)phenyl)methanol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity in various chemical and biological processes.
Comparison with Similar Compounds
- (3-Bromo-5-methylphenyl)methanol
- (3-Bromo-5-(tert-butyl)phenyl)boronic acid
- (3-Bromo-5-(tert-butyl)phenyl)acetic acid
Comparison: (3-Bromo-5-(tert-butyl)phenyl)methanol is unique due to the presence of both a bromine atom and a tert-butyl group on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased steric hindrance and altered electronic effects, which can influence its reactivity and interactions compared to similar compounds.
Properties
Molecular Formula |
C11H15BrO |
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Molecular Weight |
243.14 g/mol |
IUPAC Name |
(3-bromo-5-tert-butylphenyl)methanol |
InChI |
InChI=1S/C11H15BrO/c1-11(2,3)9-4-8(7-13)5-10(12)6-9/h4-6,13H,7H2,1-3H3 |
InChI Key |
OWNKHQALKYQYFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)CO)Br |
Origin of Product |
United States |
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